Cas no 89179-64-6 (6-Methoxypyridazin-4-amine)

6-Methoxypyridazin-4-amine structure
6-Methoxypyridazin-4-amine structure
商品名:6-Methoxypyridazin-4-amine
CAS番号:89179-64-6
MF:C5H7N3O
メガワット:125.128580331802
CID:4718699
PubChem ID:55290037

6-Methoxypyridazin-4-amine 化学的及び物理的性質

名前と識別子

    • 6-METHOXYPYRIDAZIN-4-AMINE
    • 4-Pyridazinamine, 6-methoxy-
    • 5-AMINO-3-METHOXYPYRIDAZINE
    • AB76247
    • 6-Methoxy-4-pyridazinamine (ACI)
    • Pyridazine, 5-amino-3-methoxy- (7CI)
    • MFCD19208515
    • SY251452
    • AKOS006362810
    • 4-Amino-6-methoxypyridazine
    • BS-44571
    • 89179-64-6
    • DB-186414
    • CS-0458624
    • 6-Methoxy-4-pyridazinamine
    • DTXSID901311429
    • SCHEMBL15938346
    • AC8536
    • 6-Methoxypyridazin-4-amine
    • インチ: 1S/C5H7N3O/c1-9-5-2-4(6)3-7-8-5/h2-3H,1H3,(H2,6,8)
    • InChIKey: RMXQTKHPBXYBAP-UHFFFAOYSA-N
    • ほほえんだ: O(C)C1=CC(=CN=N1)N

計算された属性

  • せいみつぶんしりょう: 125.058911855g/mol
  • どういたいしつりょう: 125.058911855g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 9
  • 回転可能化学結合数: 1
  • 複雑さ: 88.3
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 61
  • 疎水性パラメータ計算基準値(XlogP): -0.5

6-Methoxypyridazin-4-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Ambeed
A582983-250mg
6-Methoxypyridazin-4-amine
89179-64-6 95%
250mg
$140.0 2025-02-21
Enamine
EN300-365783-10.0g
6-methoxypyridazin-4-amine
89179-64-6
10.0g
$3253.0 2023-03-02
eNovation Chemicals LLC
Y1223741-1g
6-Methoxypyridazin-4-amine
89179-64-6 95%
1g
$960 2024-06-03
Ambeed
A582983-100mg
6-Methoxypyridazin-4-amine
89179-64-6 95%
100mg
$65.0 2025-02-21
Alichem
A029196461-10g
6-Methoxypyridazin-4-amine
89179-64-6 95%
10g
$2729.58 2023-08-31
1PlusChem
1P01QHU7-100mg
4-Pyridazinamine, 6-methoxy-
89179-64-6 95%
100mg
$133.00 2024-04-20
1PlusChem
1P01QHU7-1g
4-Pyridazinamine, 6-methoxy-
89179-64-6 95%
1g
$679.00 2024-04-20
Aaron
AR01QI2J-100mg
4-Pyridazinamine, 6-methoxy-
89179-64-6 95%
100mg
$68.00 2025-02-12
Aaron
AR01QI2J-5g
4-Pyridazinamine, 6-methoxy-
89179-64-6 95%
5g
$1988.00 2023-12-14
eNovation Chemicals LLC
D779527-1g
4-Amino-6-methoxypyridazine
89179-64-6 95%
1g
$825 2025-02-26

6-Methoxypyridazin-4-amine 関連文献

6-Methoxypyridazin-4-amineに関する追加情報

Introduction to 6-Methoxypyridazin-4-amine (CAS No. 89179-64-6) and Its Recent Applications in Chemical Biology and Medicinal Chemistry

6-Methoxypyridazin-4-amine, identified by the chemical abstracts service number 89179-64-6, is a heterocyclic organic compound that has garnered significant attention in the fields of chemical biology and medicinal chemistry due to its versatile structural framework and pharmacological potential. This compound belongs to the pyridazine class, characterized by a six-membered ring containing two nitrogen atoms, which endows it with unique electronic and steric properties. The presence of a methoxy group at the 6-position and an amine group at the 4-position further enhances its reactivity and functionality, making it a valuable scaffold for the design of novel bioactive molecules.

The structure-activity relationship (SAR) of 6-Methoxypyridazin-4-amine has been extensively studied, revealing its role as a key intermediate in the synthesis of various pharmacologically relevant compounds. Its amine functionality allows for facile derivatization through nucleophilic substitution reactions, enabling the introduction of diverse substituents that can modulate biological activity. For instance, recent studies have demonstrated its utility in the development of kinase inhibitors, where modifications at the 3-position or 5-position of the pyridazine ring can significantly enhance binding affinity to target enzymes.

One of the most compelling aspects of 6-Methoxypyridazin-4-amine is its application in the synthesis of antimicrobial agents. The pyridazine core is known to exhibit broad-spectrum activity against Gram-positive and Gram-negative bacteria, as well as fungi. Researchers have leveraged the compound’s reactive sites to develop novel derivatives with improved efficacy and reduced toxicity compared to traditional antibiotics. In particular, modifications that enhance cell membrane permeability or disrupt essential metabolic pathways have shown promise in preclinical studies.

In addition to its antimicrobial applications, 6-Methoxypyridazin-4-amine has been explored as a precursor in the development of anticancer therapeutics. The compound’s ability to interfere with key signaling pathways such as MAPK and PI3K/Akt has been investigated in vitro and in vivo. Notably, derivatives containing additional heterocycles or functional groups have demonstrated significant cytotoxicity against various cancer cell lines while maintaining low toxicity toward normal cells. These findings highlight the compound’s potential as a lead molecule in oncology research.

The pharmaceutical industry has also recognized the synthetic utility of 6-Methoxypyridazin-4-amine in the development of neurological drugs. The pyridazine scaffold is structurally similar to several known neurotransmitter receptor antagonists, suggesting its potential in modulating central nervous system (CNS) activity. Recent studies have focused on derivatives that exhibit inhibitory effects on enzymes such as monoamine oxidase (MAO) or catechol-O-methyltransferase (COMT), which are implicated in neurodegenerative disorders like Parkinson’s disease and Alzheimer’s disease. Preliminary results indicate that certain analogs may offer therapeutic benefits with improved pharmacokinetic profiles.

From a synthetic chemistry perspective, 6-Methoxypyridazin-4-amine serves as an excellent building block for constructing more complex molecular architectures. Its reactivity allows for cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings, enabling the introduction of aryl or alkyl groups at various positions within the ring system. These transformations have been exploited to generate libraries of compounds for high-throughput screening (HTS) campaigns aimed at identifying novel drug candidates.

The environmental impact and sustainability considerations associated with 6-Methoxypyridazin-4-amine are also noteworthy. Modern synthetic methodologies emphasize green chemistry principles, including catalytic processes that minimize waste and energy consumption. Researchers have developed efficient routes for producing this compound using renewable feedstocks or biocatalysts, aligning with global efforts to reduce the ecological footprint of pharmaceutical manufacturing.

In conclusion, 6-Methoxypyridazin-4-amine (CAS No. 89179-64-6) represents a structurally intriguing and pharmacologically promising compound with diverse applications across multiple therapeutic areas. Its versatility as a synthetic intermediate and its potential as a lead molecule underscore its importance in contemporary medicinal chemistry research. As advancements continue in computational modeling and synthetic methodologies, further exploration of this scaffold is expected to yield innovative solutions to pressing medical challenges.

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